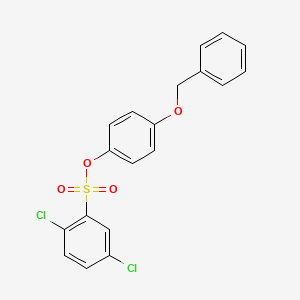
4-(benzyloxy)phenyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a sulfonate ester that is widely used in the field of organic synthesis and pharmaceuticals. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is not well understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has been found to exhibit several biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of various inflammatory conditions. This compound has also been found to exhibit antibacterial and antifungal activity, indicating its potential as a new class of antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate in lab experiments is its versatility in organic synthesis. This compound can be used as a protecting group for alcohols, allowing for the synthesis of complex molecules. Additionally, it has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, indicating the need for caution when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research on 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate. One area of interest is the development of new pharmaceuticals based on this compound. It has been found to exhibit potent anti-inflammatory and antibacterial activity, making it a promising candidate for the treatment of various diseases.
Another area of interest is the optimization of the synthesis of this compound to improve yield and purity. This would allow for the production of larger quantities of this compound for use in lab experiments and pharmaceutical development.
Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential toxicity. This would provide a better understanding of the biological effects of this compound and its potential as a new class of antibiotics.
Synthesis Methods
The synthesis of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate involves the reaction of 4-(Benzyloxy)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized over the years to improve yield and purity.
Scientific Research Applications
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications. It is commonly used as a protecting group for alcohols in organic synthesis. This compound is also used in the preparation of various pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4S/c20-15-6-11-18(21)19(12-15)26(22,23)25-17-9-7-16(8-10-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSBREUWIJFYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)
![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)
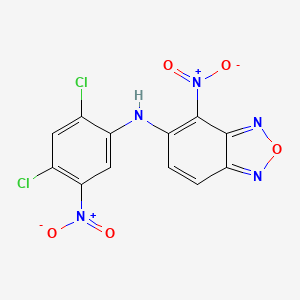
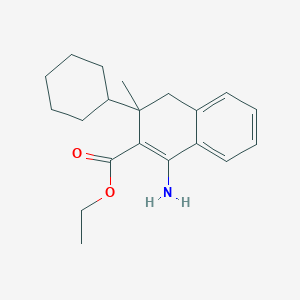
![(2,6-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4924357.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-4-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4924365.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
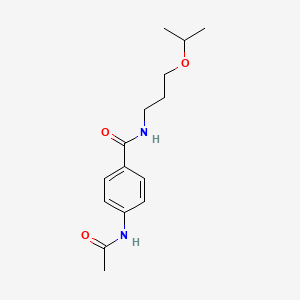
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)
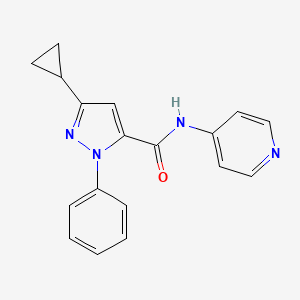
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)